molecular formula C14H17N B3255339 1'H-spiro[cyclohexane-1,2'-quinoline] CAS No. 25337-81-9

1'H-spiro[cyclohexane-1,2'-quinoline]

Cat. No.: B3255339
CAS No.: 25337-81-9
M. Wt: 199.29 g/mol
InChI Key: RAZSMEDFNMNQPX-UHFFFAOYSA-N
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Description

1’H-spiro[cyclohexane-1,2’-quinoline] is a spiro compound characterized by a unique structure where a cyclohexane ring is fused to a quinoline ring at a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional structures and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’H-spiro[cyclohexane-1,2’-quinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of quinoline derivatives with cyclohexanone in the presence of a strong acid catalyst. This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the spiro compound .

Industrial Production Methods: Industrial production of 1’H-spiro[cyclohexane-1,2’-quinoline] often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions: 1’H-spiro[cyclohexane-1,2’-quinoline] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’H-spiro[cyclohexane-1,2’-quinoline] has diverse applications in scientific research:

Mechanism of Action

The biological activity of 1’H-spiro[cyclohexane-1,2’-quinoline] is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects. The spiro structure also allows for unique interactions with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1’H-spiro[cyclohexane-1,2’-quinoline] stands out due to its specific spiro fusion of cyclohexane and quinoline rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its significant biological activities make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

spiro[1H-quinoline-2,1'-cyclohexane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-8,11,15H,1,4-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZSMEDFNMNQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C=CC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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